molecular formula C23H20N2O6 B12022959 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate CAS No. 765912-81-0

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B12022959
CAS No.: 765912-81-0
M. Wt: 420.4 g/mol
InChI Key: GNYKRXVLEJPWLG-ZMOGYAJESA-N
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Description

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzoate groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 2,4-Dihydroxybenzoyl Intermediate: This step involves the reaction of a suitable precursor with reagents such as hydroxylamine to introduce the dihydroxybenzoyl group.

    Introduction of the Carbohydrazonoyl Group: The intermediate is then reacted with hydrazine derivatives to form the carbohydrazonoyl group.

    Esterification: The final step involves the esterification of the compound with 4-methylbenzoic acid to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and benzoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbohydrazonoyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar compounds to 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate include:

  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

These compounds share similar structural features but differ in the substituents attached to the phenyl or benzoate groups

Properties

CAS No.

765912-81-0

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C23H20N2O6/c1-14-3-6-16(7-4-14)23(29)31-20-10-5-15(11-21(20)30-2)13-24-25-22(28)18-9-8-17(26)12-19(18)27/h3-13,26-27H,1-2H3,(H,25,28)/b24-13+

InChI Key

GNYKRXVLEJPWLG-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O)OC

Origin of Product

United States

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